4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde
Overview
Description
4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde is a chemical compound that belongs to the class of aldehydesThis compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of a base. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzoic acid.
Reduction: 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic substitution reaction.
Scientific Research Applications
4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)benzaldehyde:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar aromatic structure but contains different functional groups
Uniqueness
The presence of both the oxoethoxy and aldehyde groups allows for a diverse range of chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
4-[1-(4-methylphenyl)-1-oxopropan-2-yl]oxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-3-7-15(8-4-12)17(19)13(2)20-16-9-5-14(11-18)6-10-16/h3-11,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIQMFUFYVSKIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407442 | |
Record name | STK358876 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-69-2 | |
Record name | STK358876 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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